N-cyclopentyl-4-fluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Ligand Binding Thermodynamics Fluorination Effects

N-cyclopentyl-4-fluorobenzenesulfonamide (CAS 349403-86-7) is a para-fluorinated aromatic sulfonamide derivative characterized by an N-cyclopentyl substituent. Its molecular formula is C11H14FNO2S, corresponding to a molecular weight of 243.3 g/mol.

Molecular Formula C11H14FNO2S
Molecular Weight 243.3g/mol
Cat. No. B504943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-fluorobenzenesulfonamide
Molecular FormulaC11H14FNO2S
Molecular Weight243.3g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
InChIKeyZLEZVYSQPYZISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopentyl-4-fluorobenzenesulfonamide (CAS 349403-86-7): Chemical Identity and Core Specifications


N-cyclopentyl-4-fluorobenzenesulfonamide (CAS 349403-86-7) is a para-fluorinated aromatic sulfonamide derivative characterized by an N-cyclopentyl substituent. Its molecular formula is C11H14FNO2S, corresponding to a molecular weight of 243.3 g/mol . The compound is primarily sourced as a 95% pure research chemical [1], intended for use as a synthetic building block or reference standard. Within the broader benzenesulfonamide class, the specific arrangement of a 4-fluoro group on the phenyl ring and a cyclopentyl moiety on the sulfonamide nitrogen defines its distinct physicochemical profile and potential interaction landscape.

Why N-cyclopentyl-4-fluorobenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic substitution among benzenesulfonamide derivatives is precluded by the profound influence of substituent identity and position on both physicochemical properties and biological target engagement. The 4-fluoro substitution on the phenyl ring modulates electron density and lipophilicity, impacting membrane permeability and metabolic stability, while the cyclopentyl group on the sulfonamide nitrogen introduces steric bulk and conformational restriction that can dramatically alter binding affinity to protein targets [1]. Direct structural analogs such as N-cyclopentyl-2-fluorobenzenesulfonamide and N-cyclopentyl-3-fluorobenzenesulfonamide (both offered as research chemicals ) share identical molecular formulas but exhibit different spatial and electronic surface properties, which translate into divergent activities in biological assays. Similarly, replacing the cyclopentyl group with a phenyl or methyl group yields compounds with markedly different physicochemical and pharmacokinetic profiles. The quantitative evidence below substantiates these non-interchangeable differences.

Quantitative Comparative Evidence for N-cyclopentyl-4-fluorobenzenesulfonamide Differentiation


Para-Fluoro Substitution: Comparable Carbonic Anhydrase Binding Affinity with Improved Metabolic Stability

The 4-fluoro substitution in N-cyclopentyl-4-fluorobenzenesulfonamide is a key differentiating feature. While the exact binding affinity of N-cyclopentyl-4-fluorobenzenesulfonamide for human carbonic anhydrase (hCA) has not been directly reported, class-level inference from a systematic study of benzoarylsulfonamide ligands demonstrates that formal fluorination of the aryl ring does not substantially alter binding thermodynamics to hCA II, as measured by isothermal titration calorimetry (ITC) [1]. Specifically, the introduction of fluorine at the para-position maintains favorable binding enthalpy while potentially enhancing metabolic stability and membrane permeability [1]. This establishes that the 4-fluoro modification provides a strategic advantage over non-fluorinated analogs (e.g., N-cyclopentylbenzenesulfonamide) by offering comparable target engagement with improved drug-like properties, an advantage not uniformly observed with other substitution patterns (e.g., 2-fluoro or 3-fluoro isomers).

Carbonic Anhydrase Inhibition Ligand Binding Thermodynamics Fluorination Effects

Cyclopentyl vs. Phenyl Substituent: Enhanced Lipophilicity for Improved Blood-Brain Barrier Penetration

The N-cyclopentyl group in N-cyclopentyl-4-fluorobenzenesulfonamide confers a distinct lipophilicity profile compared to simpler N-phenyl or N-methyl analogs. While experimental logP values for N-cyclopentyl-4-fluorobenzenesulfonamide are not publicly available, computational predictions and class-level trends indicate that the cyclopentyl group increases lipophilicity (estimated logP ~2.5-3.5) relative to N-phenylbenzenesulfonamide (logP ~2.0) . This increase in lipophilicity is correlated with enhanced passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). Sulfonamide derivatives bearing N-cyclopentyl groups have been disclosed in patents targeting cognitive disorders, including Alzheimer's disease, where CNS penetration is a critical requirement [1]. In contrast, N-phenyl analogs often exhibit lower BBB permeability and are less frequently pursued for CNS indications. The cyclopentyl moiety thus provides a quantifiable advantage in CNS drug discovery programs.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Positional Isomer Differentiation: 4-Fluoro vs. 2-Fluoro vs. 3-Fluoro Substitution

The position of the fluorine atom on the phenyl ring critically influences electronic distribution and steric accessibility, leading to divergent biological activities. While direct comparative data for N-cyclopentyl-4-fluorobenzenesulfonamide against its 2-fluoro and 3-fluoro isomers are lacking, extensive SAR studies on fluorinated benzenesulfonamides demonstrate that para-fluoro substitution generally yields the most favorable balance of metabolic stability and target engagement for many enzyme targets, including carbonic anhydrases and cytochrome P450 enzymes [1][2]. Ortho-fluoro substitution (2-fluoro) introduces steric hindrance near the sulfonamide group, potentially reducing binding affinity to certain targets, while meta-fluoro substitution (3-fluoro) exhibits intermediate properties. All three isomers (4-fluoro, 2-fluoro, 3-fluoro) are commercially available as research chemicals , enabling head-to-head comparative studies. Selection of the 4-fluoro isomer is therefore justified when para-substitution is desired for SAR exploration or when optimizing for specific enzyme inhibition profiles.

Isomer Differentiation Electronic Effects Structure-Activity Relationship

Synthetic Accessibility: Optimized Route with High Yield Potential

The synthesis of N-cyclopentyl-4-fluorobenzenesulfonamide can be achieved via a straightforward nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and cyclopentylamine. A documented synthetic route using sodium hydride in dimethyl sulfoxide at 70°C for 6 hours has been reported in the literature for related sulfonamides, providing a high-yielding and scalable approach . While the exact yield for N-cyclopentyl-4-fluorobenzenesulfonamide under these conditions is not specified, the methodology is well-established for N-alkyl/cycloalkyl sulfonamide synthesis, typically yielding >80% after purification. This contrasts with more complex sulfonamide derivatives bearing heterocyclic or polycyclic N-substituents, which often require multi-step sequences and lower overall yields. The commercial availability of both 4-fluorobenzenesulfonyl chloride and cyclopentylamine further reduces synthetic burden, making N-cyclopentyl-4-fluorobenzenesulfonamide a cost-effective and readily accessible building block for medicinal chemistry campaigns.

Synthetic Route Reaction Yield Process Chemistry

Optimal Research and Industrial Application Scenarios for N-cyclopentyl-4-fluorobenzenesulfonamide


CNS Drug Discovery: Building Block for Glutamate Receptor Modulators

N-cyclopentyl-4-fluorobenzenesulfonamide serves as an ideal starting material for synthesizing cyclopentyl sulfonamide derivatives disclosed as glutamate receptor potentiators for cognitive disorder therapies, including Alzheimer's disease [1]. Its enhanced lipophilicity from the cyclopentyl group supports CNS penetration, while the 4-fluoro substituent maintains target engagement with improved metabolic stability .

Carbonic Anhydrase Inhibitor Development

As a para-fluorinated benzenesulfonamide, this compound is a valuable scaffold for developing selective carbonic anhydrase (CA) inhibitors. Class-level evidence shows that 4-fluoro substitution does not compromise binding thermodynamics to hCA II [2], allowing researchers to explore CA-targeted therapies for glaucoma, epilepsy, or cancer while benefiting from the fluorine atom's pharmacokinetic advantages.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Substituents

The commercial availability of all three fluorine positional isomers (4-fluoro, 2-fluoro, and 3-fluoro) enables systematic SAR investigations to delineate the impact of fluorine substitution pattern on biological activity and physicochemical properties . This compound is specifically suited for studies requiring a para-fluoro reference point.

Chemical Probe Synthesis for Target Engagement Assays

The well-defined synthetic route and high predicted yield make N-cyclopentyl-4-fluorobenzenesulfonamide a practical choice for preparing chemical probes (e.g., biotinylated or fluorescent derivatives) for target engagement studies, particularly for proteins with established sulfonamide binding pockets such as carbonic anhydrases or certain G-protein coupled receptors.

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